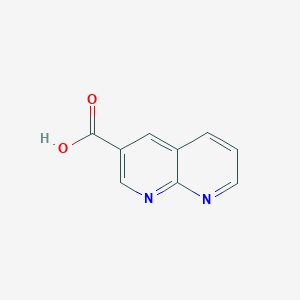

Ácido 1,8-naftiridina-3-carboxílico

Descripción general

Descripción

1,8-Naphthyridine-3-carboxylic Acid is a derivative of 1,8-Naphthyridine, which is the most well-studied of the six isomeric naphthyridines . It is a subset of diazanaphthalenes with nitrogen in the separate rings .

Synthesis Analysis

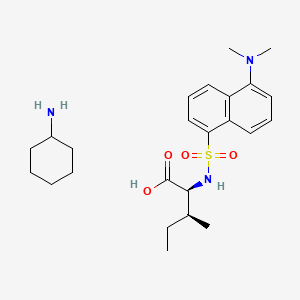

New 1,8-naphthyridine-3-carboxylic acid derivatives were designed and synthesized for their in vivo antihistaminic activity on guinea pig trachea . The synthesis involved the use of chlorpheniramine as the standard drug . A molecular docking study was performed to understand the molecular interaction and binding mode of the compounds in the active site of the H1 receptor .

Molecular Structure Analysis

The molecular structure of 1,8-naphthyridine-3-carboxylic Acid is complex. A molecular docking study was performed to understand the molecular interaction and binding mode of the compounds in the active site of the H1 receptor .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,8-naphthyridine-3-carboxylic Acid derivatives are complex . The reactions were designed and evaluated for their in vivo antihistaminic activity on guinea pig trachea .

Aplicaciones Científicas De Investigación

Actividad Antihistamínica

Los derivados del ácido 1,8-naftiridina-3-carboxílico han sido investigados por sus propiedades antihistamínicas. En un estudio, los investigadores diseñaron, sintetizaron y evaluaron estos derivados para la actividad antihistamínica in vivo utilizando la tráquea de conejillos de indias. El compuesto 5a1 mostró un prometedor efecto broncodilatador, lo que lo convierte en un posible candidato para el manejo de síntomas alérgicos .

Propiedades Antimicrobianas

El andamiaje de 1,8-naftiridina se encuentra en compuestos antibacterianos quinolónicos. Estos compuestos actúan como inhibidores de la ADN girasa, lo que los hace valiosos en la lucha contra las infecciones bacterianas .

Actividad Antiviral

Si bien se necesita más investigación, los derivados de 1,8-naftiridina han mostrado posibles propiedades antivirales. Su actividad contra virus específicos justifica una mayor exploración .

Efectos Antiinflamatorios

Los estudios in silico sugieren que los derivados del ácido 1,8-naftiridina-3-carboxílico pueden exhibir efectos antiinflamatorios. Estos compuestos podrían desempeñar un papel en el manejo de las afecciones inflamatorias .

Potencial Analgésico

Aunque no se ha estudiado ampliamente, el andamiaje de 1,8-naftiridina es prometedor como agente analgésico. Los investigadores están investigando sus propiedades para aliviar el dolor .

Trastornos Neurológicos

Los derivados de 1,8-naftiridina se han explorado en el contexto de los trastornos neurológicos. Estos incluyen la enfermedad de Alzheimer, la esclerosis múltiple y la depresión. Sus posibles efectos neuroprotectores los convierten en candidatos intrigantes para una mayor investigación .

Mecanismo De Acción

Target of Action

1,8-Naphthyridine-3-carboxylic Acid primarily targets the H1 receptor . The H1 receptor is a type of histamine receptor that belongs to the family of G-protein coupled receptors. It plays a crucial role in immune regulation via an acute and chronic inflammatory response .

Mode of Action

The compound interacts with the H1 receptor, leading to its antagonism . This interaction results in changes in the receptor’s activity, which can lead to a reduction in the symptoms of allergic reactions .

Biochemical Pathways

The antagonism of the H1 receptor by 1,8-Naphthyridine-3-carboxylic Acid affects the histamine-mediated biochemical pathways . Histamine is a chemical mediator that influences immune regulation through four different types of G-protein coupled receptors, H1, H2, H3, and H4 . By antagonizing the H1 receptor, the compound can potentially alleviate symptoms of allergic disorders like urticaria, rhino conjunctivitis, and asthma .

Pharmacokinetics

The pharmacokinetic properties of 1,8-Naphthyridine-3-carboxylic Acid derivatives were predicted using in silico computational studies . These studies help to understand the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are crucial for determining the compound’s bioavailability .

Result of Action

The result of the action of 1,8-Naphthyridine-3-carboxylic Acid is a promising bronchorelaxant effect, as demonstrated in an in vivo model using conscious guinea pigs . This bronchorelaxant effect can be beneficial in the management of respiratory conditions like asthma .

Direcciones Futuras

Propiedades

IUPAC Name |

1,8-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-9(13)7-4-6-2-1-3-10-8(6)11-5-7/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGXLVFZJJOXEDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2N=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406206 | |

| Record name | 1,8-naphthyridine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104866-53-7 | |

| Record name | 1,8-naphthyridine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

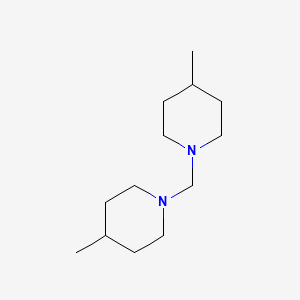

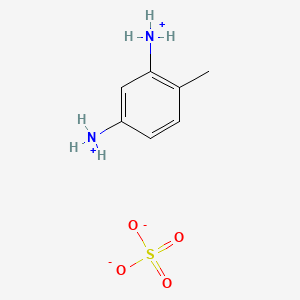

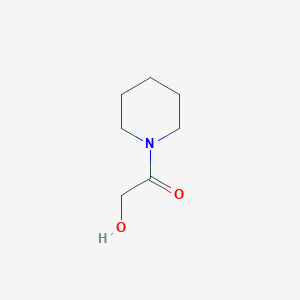

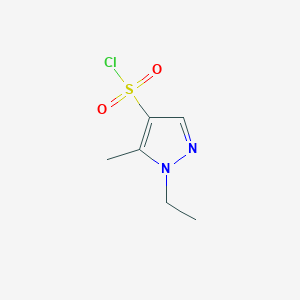

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1598807.png)

![[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B1598822.png)